6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolopyrimidine family, characterized by its diverse biological activities and potential therapeutic applications. Its molecular formula is CHNO, and it is recognized for its role as a competitive inhibitor of purine nucleoside phosphorylase, which has implications in cancer treatment and other diseases related to purine metabolism .
This compound can be sourced from various chemical databases such as PubChem and BenchChem, which provide detailed chemical information including synthesis methods and biological activities. It is classified under heterocyclic compounds, specifically within the pyrrolopyrimidine subclass due to its unique bicyclic structure that includes both pyrrole and pyrimidine rings .
The synthesis of 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves cyclization reactions. One common synthetic route is the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the resulting 7-imino compound. This method allows for the formation of the desired pyrrolopyrimidine structure under controlled conditions .
Another efficient approach utilizes microwave-assisted synthesis, which enhances reaction rates and yields. This method involves applying microwave irradiation to accelerate the cyclization process, making it suitable for industrial-scale production due to its efficiency and reduced reaction times .
The Biginelli reaction, a classical method for synthesizing dihydropyrimidinones, can also be adapted for creating related scaffolds that include 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. Variations in reaction conditions and components can lead to different derivatives with potential biological activities .
6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical transformations:
The primary mechanism of action for 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its role as a competitive inhibitor of purine nucleoside phosphorylase. This inhibition disrupts the purine salvage pathway, leading to selective cytotoxicity against certain cancer cell types. The compound's ability to interfere with nucleotide metabolism makes it a candidate for further research in oncology .
6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has specific physical properties that include:
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances involving strong acids or bases. Its solubility characteristics are also important for its application in biological systems and pharmaceutical formulations .
Due to its biological activity as a purine nucleoside phosphorylase inhibitor, 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has potential applications in:
The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4